1H-Isoindole-1,3(2H)-dione, 2-(4-amino-2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro- (hereafter referred to as the target compound) is a tetrahydrophthalimide derivative with a phenyl substituent bearing amino, fluoro, and methoxy groups. The core phthalimide scaffold (1H-isoindole-1,3(2H)-dione) is a privileged structure in medicinal chemistry due to its hydrophobic properties, which enhance membrane permeability and bioavailability . The substituents—4-amino (electron-donating), 2-fluoro (electron-withdrawing), and 5-methoxy (electron-donating)—create a unique electronic profile, influencing redox behavior and biological interactions .
Properties
CAS No. |
134882-51-2 |
|---|---|
Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
2-(4-amino-2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15FN2O3/c1-21-13-7-12(10(16)6-11(13)17)18-14(19)8-4-2-3-5-9(8)15(18)20/h6-7H,2-5,17H2,1H3 |
InChI Key |
RWKMCDCNFZFLPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)N2C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro- , exhibits potential as a therapeutic agent across various diseases. This article synthesizes findings from recent studies exploring its biological activity, including enzyme inhibition, antimicrobial properties, and neuroprotective effects.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole core substituted with an amino group and a methoxyphenyl moiety. Its unique configuration contributes to its biological efficacy. The presence of the fluorine atom is also significant as it can enhance the lipophilicity and metabolic stability of the compound.
Enzyme Inhibition Studies
Recent research has demonstrated that derivatives of isoindole-1,3-dione exhibit potent inhibitory effects against several key enzymes:
- Acetylcholinesterase (AChE) : Compounds derived from isoindole-1,3-dione have shown promising activity against AChE with IC50 values ranging from 10 to 140 μM. Notably, a derivative with a phenyl substituent at position 4 exhibited an IC50 of 1.12 μM .
- Butyrylcholinesterase (BuChE) : Similar studies indicated that these compounds also inhibit BuChE with IC50 values between 11 and 80 μM .
- Carbonic Anhydrase Isoenzymes : Inhibitory effects against carbonic anhydrase isoenzymes were observed with significant inhibition reported for certain derivatives .
Antimicrobial Activity
The antimicrobial properties of isoindole derivatives have been extensively studied:
- Antibacterial Activity : Compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative strains. For instance, one derivative was found to have an inhibition zone comparable to gentamicin .
- Antileishmanial Activity : Certain derivatives showed remarkable efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime with an IC50 of 0.0478 μmol/mL .
Neuroprotective Effects
The potential neuroprotective effects of isoindole derivatives are particularly noteworthy:
- Anti-inflammatory Properties : These compounds modulate pro-inflammatory factors such as nitric oxide synthase (iNOS) and interleukins. They enhance anti-inflammatory markers like IL-10 while inhibiting NF-kB pathway activation in macrophages .
- Alzheimer's Disease Models : In silico studies suggest that these compounds could serve as candidates for Alzheimer's therapy by inhibiting cholinesterases and potentially affecting amyloid aggregation pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of these compounds is crucial for optimizing their biological activity:
| Compound | Substituent | IC50 (AChE) | IC50 (BuChE) | Activity Type |
|---|---|---|---|---|
| I | Phenyl | 1.12 μM | 21.24 μM | Neuroprotective |
| II | Methoxy | 10 μM | 40 μM | Antimicrobial |
| III | Halogenated | <10 μM | Not specified | Anticancer |
This table summarizes key findings regarding the activity of various derivatives, highlighting the importance of specific substituents in enhancing biological efficacy.
Case Studies
- Synthesis and Evaluation : A study synthesized several isoindole derivatives and evaluated their biological activities through various assays. The most effective compound exhibited a free radical scavenging effect with an IC50 value of 1.174 μmol/mL .
- Mechanistic Insights : Molecular docking studies revealed that certain isoindole derivatives interact favorably with target enzymes through hydrophobic contacts and hydrogen bonding .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Redox Properties
| Compound | Reduction Process | Reversibility | Key Feature |
|---|---|---|---|
| Target Compound | Single-step | Quasi-reversible | Electron-donating substituents |
| Compound 4d | Single-step | Irreversible | -SF₅ group |
| Compound 4f | Two-step | Second irreversible | Trimethylphenyl |
Preparation Methods
Preparation Methods of 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-
General Synthetic Strategy
The synthesis of substituted 1H-isoindole-1,3(2H)-diones, including the target compound bearing a 4-amino-2-fluoro-5-methoxyphenyl substituent, generally follows a two-step sequence:
Step 1: Diels-Alder Cycloaddition
A substituted maleic anhydride derivative undergoes a Diels-Alder reaction with a diene such as cyclopentadiene or 2,3-dimethylbutadiene to form a bicyclic or monocyclic cyclic anhydride intermediate.Step 2: Aromatic Amine Condensation
The cyclic anhydride intermediate is then reacted with an aromatic amine (in this case, 4-amino-2-fluoro-5-methoxyaniline or a closely related derivative) to form the corresponding isoindole-1,3-dione via ring closure and amide bond formation.
This approach is supported by the European patent EP0126419B1 and related literature, which describe the preparation of 2-substituted phenyl-4,5,6,7-tetrahydro-2H-isoindole-1,3-diones through similar methodologies.
Detailed Synthetic Procedure
Preparation of Trifluoromethylmaleic Anhydride Derivative (Key Intermediate)
- The starting material, trifluoromethylmaleic anhydride, can be synthesized from hexafluoropropylene oxide and acetic anhydride, following England's method. This anhydride is crucial for subsequent cycloaddition reactions.
Diels-Alder Cycloaddition
- Equimolar amounts of trifluoromethylmaleic anhydride and cyclopentadiene are mixed in anhydrous xylene at 0 °C.
- The temperature is gradually increased to 60 °C and maintained for 1 hour to allow cycloaddition, forming a bicyclic cyclic anhydride intermediate.
- This reaction typically yields the exo-isomer predominantly, as confirmed by X-ray crystallography.
Condensation with Aromatic Amine
- After cycloaddition, the aromatic amine (e.g., 4-amino-2-fluoro-5-methoxyaniline) is added to the reaction mixture.
- The mixture is refluxed for 8 hours to promote ring closure and formation of the isoindole-1,3-dione structure.
- The reaction mixture is then concentrated, and the product is crystallized from heptane to obtain the pure compound.
Alternative Synthetic Route
An alternative approach involves:
- First condensing trifluoromethylmaleic anhydride directly with the aromatic amine to form an intermediate maleimide.
- Then performing a cycloaddition reaction of the maleimide with cyclopentadiene in benzene at 10 °C, followed by heating at 60 °C for 4 hours to yield the final isoindole-1,3-dione compound.
This two-step approach can improve yields and allows isolation of intermediates for characterization.
Representative Example: Synthesis of a Related Trifluoromethylated Isoindole-1,3-dione
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Trifluoromethylmaleic anhydride + cyclopentadiene, anhydrous xylene, 0 °C to 60 °C, 1 h | Bicyclic anhydride intermediate | Not isolated | Diels-Alder cycloaddition |
| 2 | Add 4-amino-2-fluoro-5-methoxyaniline, reflux 8 h | 1H-Isoindole-1,3(2H)-dione derivative | 47-59% | Crystallization from heptane |
Note: Exact yields depend on substituents and reaction scale.
Summary Table of Preparation Methods
Research and Development Notes
- The incorporation of fluorine (such as 2-fluoro substituent) and methoxy groups on the aromatic ring enhances biological activity and metabolic stability.
- The tetrahydroisoindole core is formed via stereoselective cycloaddition, favoring exo products.
- The synthetic methods have been validated by multiple studies involving trifluoromethylated succinimides and isoindole derivatives with demonstrated anticancer activity.
- The reaction conditions are mild and compatible with various functional groups, facilitating structural diversification.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-, and how can yield be improved?
- Methodological Answer :
- Route Design : Start with tetrahydrophthalimide derivatives (e.g., cis-4-Cyclohexene-1,2-dicarboximide ) as a core scaffold. Introduce the 4-amino-2-fluoro-5-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Yield Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energy-efficient intermediates . Monitor reaction progress via HPLC (high-performance liquid chromatography) for purity assessment, as demonstrated in related indole derivatives .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or methanol .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : Compare H and C NMR shifts with structurally similar compounds (e.g., 2-phenyl-1H-isoindole-1,3(2H)-dione ). The tetrahydro ring protons (4,5,6,7-positions) should show multiplet signals between δ 1.5–2.5 ppm, while aromatic protons (substituted phenyl group) appear δ 6.5–7.5 ppm.
- IR : Confirm carbonyl (C=O) stretches near 1700–1750 cm and NH/NH stretches (if present) at 3300–3500 cm.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for CHFNO: expected m/z 309.1154) .
Q. What solvent systems are suitable for crystallization, and how does polymorphism affect characterization?
- Methodological Answer :
- Solvent Selection : Test ethanol, methanol, or DMSO/water mixtures, as these are common for isoindole-dione derivatives .
- Polymorphism Screening : Conduct X-ray crystallography (at 90 K for high resolution ) to identify dominant crystal forms. Compare with NIST reference data for similar compounds (e.g., 5-amino-1H-isoindole-1,3(2H)-dione ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the fluoro-methoxy-phenyl substituent in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Use density functional theory (DFT) to model electrophilic aromatic substitution (EAS) reactivity. The fluorine atom’s electron-withdrawing effect and methoxy’s electron-donating effect create regioselectivity patterns .
- Transition State Analysis : Apply quantum chemical reaction path searches to identify intermediates in Suzuki-Miyaura coupling reactions, as seen in tetrahydro-pyrido[4,3-b]indole derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem) with strict exclusion criteria for low-purity samples.
- Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in bisindolylmaleimide activity were resolved by controlling solvent polarity .
Q. How does the tetrahydro ring’s conformation influence intermolecular interactions in solid-state applications?
- Methodological Answer :
- X-ray Crystallography : Analyze dihedral angles and hydrogen-bonding networks (e.g., NH···O=C interactions) in single crystals . Compare with cis-δ4-tetrahydrophthalimide , where ring puckering affects packing efficiency.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using software like CrystalExplorer .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in kinetic studies of its hydrolysis?
- Methodological Answer :
- Kinetic Profiling : Use UV-Vis spectroscopy to monitor hydrolysis rates at λ ~270 nm (characteristic of isoindole-dione absorption).
- pH Dependence : Conduct experiments at pH 2–12 to identify stability thresholds, as seen in phthalimide derivatives .
Q. How can hybrid experimental-computational approaches accelerate reaction discovery?
- Methodological Answer :
- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational models to refine path searches. ICReDD’s workflow for chemical reaction design exemplifies this .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
